2-bromo-3-methyl-N-(3-methylphenyl)butanamide chemical properties
2-bromo-3-methyl-N-(3-methylphenyl)butanamide chemical properties
Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide
Abstract
As drug discovery and materials science increasingly rely on modular, highly functionalized building blocks, α-bromo amides have emerged as critical linchpins for complex molecular assembly. This whitepaper provides an in-depth technical analysis of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide . By deconstructing its physicochemical profile, mechanistic reactivity, and synthetic workflows, this guide equips researchers with the authoritative protocols required to leverage this compound in peptidomimetic design, heterocyclic synthesis, and late-stage functionalization.
Molecular Architecture & Physicochemical Profiling
The structural architecture of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is defined by three highly synergistic domains:
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The α-Bromo Core: The electron-withdrawing nature of the adjacent carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Br bond, rendering the alpha-carbon exceptionally susceptible to nucleophilic attack[1].
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The Isopropyl Moiety: Located at the beta-position, this branched aliphatic group introduces targeted steric bulk. This steric hindrance dictates the trajectory of incoming nucleophiles during SN2 reactions, often requiring optimized thermodynamic conditions to overcome transition-state energy barriers.
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The m-Tolyl (3-Methylphenyl) Group: The addition of the meta-substituted aromatic ring significantly enhances the molecule's lipophilicity and membrane permeability compared to unsubstituted variants[2], making it an ideal scaffold for central nervous system (CNS) or intracellular targeting agents.
Table 1: Quantitative Physicochemical Properties To facilitate lead optimization and computational modeling, the core quantitative metrics of the compound and its closely related analogs are summarized below[2][3].
| Property | Value | Structural Implication |
| Chemical Formula | C₁₂H₁₆BrNO | Defines the exact atomic composition. |
| Molecular Weight | 270.17 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da). |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Excellent for passive cellular membrane and BBB permeation. |
| H-Bond Donors | 1 (Amide NH) | Facilitates targeted protein-ligand interactions. |
| H-Bond Acceptors | 1 (Carbonyl C=O) | Acts as a hydrogen bond acceptor in binding pockets. |
| Estimated XLogP3 | ~3.8 | High lipophilicity driven by the m-tolyl and isopropyl groups. |
Mechanistic Reactivity: The α-Bromo Amide Linchpin
The primary synthetic value of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide lies in its orthogonal reactivity. It does not require external oxidants for functionalization[4]; instead, it relies on the highly polarized C–Br bond. The molecule primarily undergoes two divergent pathways:
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Bimolecular Nucleophilic Substitution (SN2): The displacement of the bromide ion by primary or secondary amines yields α-amino amides.
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Heterocyclic Cyclization: When reacted with dinucleophiles (such as thiourea or thioamides), the compound undergoes a tandem substitution-cyclization sequence (Hantzsch thiazole synthesis) to yield highly substituted 2-aminothiazoles.
Caption: Divergent synthetic pathways of the α-bromo amide core via SN2 and cyclization reactions.
Validated Synthetic Workflows
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol A: De Novo Synthesis via Acylation
Objective: Form the amide bond via the acylation of m-toluidine with 2-bromo-3-methylbutanoyl chloride.
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Preparation: Dissolve m-toluidine (10.0 mmol, 1.0 eq) and Triethylamine (TEA) (15.0 mmol, 1.5 eq) in 30 mL of anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.
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Causality: DCM is selected due to its aprotic nature and excellent solvation properties. TEA acts as a non-nucleophilic acid scavenger, driving the equilibrium forward by neutralizing the HCl byproduct and preventing the protonation (and subsequent deactivation) of the m-toluidine nucleophile.
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Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath.
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Causality: The acylation is highly exothermic. Starting at 0°C prevents thermal degradation and suppresses side reactions, such as the formation of ketenes from the acid chloride.
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Addition: Add 2-bromo-3-methylbutanoyl chloride (11.0 mmol, 1.1 eq) dropwise over 15 minutes.
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Causality: Dropwise addition maintains a low concentration of the highly reactive electrophile, favoring the desired bimolecular reaction over oligomerization.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the m-toluidine spot (Rf ~0.4) is fully consumed.
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Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove trace unreacted amine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound.
Caption: Step-by-step acylation workflow for synthesizing the target α-bromo amide.
Protocol B: Downstream SN2 Amination
Objective: Synthesize an α-amino amide derivative via nucleophilic substitution.
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Preparation: Dissolve 2-bromo-3-methyl-N-(3-methylphenyl)butanamide (5.0 mmol, 1.0 eq) in 20 mL of anhydrous Acetonitrile (MeCN).
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Reagent Addition: Add a secondary amine, such as morpholine (12.5 mmol, 2.5 eq), in one portion.
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Causality: An excess of the amine is utilized not only as the nucleophile but also as the intrinsic acid scavenger for the generated HBr, eliminating the need for an exogenous base that might cause unwanted side reactions.
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Thermodynamic Activation: Heat the mixture to 60°C for 4–6 hours.
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Causality: The isopropyl group at the beta-position creates significant steric hindrance, raising the activation energy required for the SN2 backside attack. Elevated temperatures in a polar aprotic solvent (MeCN) are strictly required to achieve practical conversion rates.
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Analytical Characterization & Spectroscopic Signatures
To definitively validate the successful synthesis of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide, researchers must rely on specific spectroscopic signatures:
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Mass Spectrometry (LC-MS): The presence of the bromine atom provides an unmistakable isotopic signature. The mass spectrum will display an [M+H]⁺ and[M+H+2]⁺ peak of approximately equal intensity. This 1:1 ratio is due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.69% and ⁸¹Br at 49.31%).
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¹H NMR (CDCl₃, 400 MHz): The most critical diagnostic peak is the α-proton (CH-Br). Due to the combined deshielding effects of the highly electronegative bromine atom and the adjacent carbonyl group, this proton will appear shifted significantly downfield (typically between 4.2 – 4.5 ppm) as a distinct doublet, coupling to the adjacent CH of the isopropyl group.
Safety, Handling, and Alkylation Hazards
As a Senior Application Scientist, it is imperative to stress the toxicological profile of this class of molecules[5].
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Biological Alkylation: α-Bromo amides are potent, irreversible alkylating agents. They are highly reactive toward biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and the nitrogenous bases of DNA.
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PPE & Engineering Controls: All manipulations must be performed inside a certified chemical fume hood using nitrile gloves (double-gloving recommended) and safety goggles.
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Storage: To prevent slow hydrolysis or degradation, the compound must be stored under an inert atmosphere (Argon or N₂) in a sealed, light-resistant container at 2–8°C.
References
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2-bromo-3-methyl-N-phenylbutanamide | C11H14BrNO | CID 16227118 - PubChem [3] Source: National Center for Biotechnology Information (NCBI) URL:[Link]
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2-Bromo-3-methylbutanamide | C5H10BrNO | CID 344884 - PubChem [1] Source: National Center for Biotechnology Information (NCBI) URL:[Link]
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Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants - PMC [4] Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
Sources
- 1. 2-Bromo-3-methylbutanamide | C5H10BrNO | CID 344884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-bromo-3-methyl-N-(3-methylphenyl)butanamide [chemicalbook.com]
- 3. 2-bromo-3-methyl-N-phenylbutanamide | C11H14BrNO | CID 16227118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
